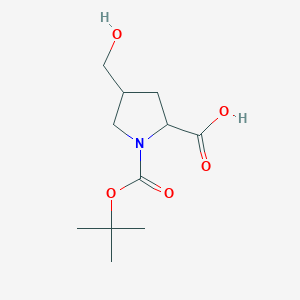

(4S)-1-Boc-4-(hydroxymethyl)-L-proline

Description

(4S)-1-Boc-4-(hydroxymethyl)-L-proline is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxymethyl (-CH2OH) substituent at the 4S position of the proline ring. This compound is critical in peptide synthesis, where the Boc group serves as a temporary protective moiety for amines, enabling selective deprotection during solid-phase synthesis. The hydroxymethyl group introduces polarity and provides a site for further functionalization, such as esterification or conjugation, making it valuable in drug discovery and bioconjugation applications. The stereochemistry at the 4S position is essential for maintaining structural integrity and biological activity, as seen in analogues targeting enzyme binding pockets .

Properties

IUPAC Name |

4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBONVNGPJTNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine with a tert-butoxycarbonyl group. This is achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of free amine after Boc deprotection.

Scientific Research Applications

(4S)-1-Boc-4-(hydroxymethyl)-L-proline, also known as (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid, finds use in diverse scientific research applications because it contains a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl group.

Scientific Research Applications

This compound can be applied to chemistry, biology, medicine, and industry.

- Chemistry It serves as an intermediate in synthesizing complex organic molecules.

- Biology It is used in preparing peptides and proteins by protecting amino groups during synthesis.

- Medicine It is investigated for its potential in drug development, specifically in synthesizing pharmaceutical compounds.

- Industry It is utilized in the production of fine chemicals and as a building block in various chemical processes.

Chemical Reactions

This compound is involved in oxidation, reduction, and substitution reactions.

- Oxidation This leads to the formation of carboxylic acid derivatives.

- Reduction This leads to the formation of alcohol or amine derivatives.

- Substitution This leads to the formation of a free amine after Boc deprotection.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step synthesis processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the proline ring significantly influences solubility, reactivity, and biological interactions. Below is a comparative table of key analogues:

*Calculated based on analogous structures.

Stability and Reactivity

- The Boc group in all analogues ensures stability under basic conditions but is cleaved under acidic conditions (e.g., TFA).

- Hydroxymethyl derivatives are less prone to oxidation compared to mercapto analogues but more reactive than hydroxyproline due to the primary alcohol’s versatility .

Research Findings and Trends

Recent studies highlight the following:

- Drug Delivery : Lipophilic derivatives like (4S)-1-Boc-4-(4-bromobenzyl)-L-proline show promise in crossing the blood-brain barrier, whereas hydroxymethyl variants are preferred for hydrophilic drug formulations .

- Enzyme Inhibition: Cyano-substituted prolines exhibit enhanced resistance to enzymatic degradation, making them suitable for oral therapeutics .

- Biomaterials : Hydroxymethyl-proline’s balance of solubility and reactivity supports its use in hydrogels and controlled-release systems .

Biological Activity

(4S)-1-Boc-4-(hydroxymethyl)-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and various biological processes. This compound has garnered attention due to its potential applications in drug development, particularly in targeting neurological disorders and enhancing peptide synthesis.

- Chemical Formula : C₁₀H₁₉NO₅

- Molecular Weight : 219.26 g/mol

- CAS Number : 87691-27-8

Biological Activity Overview

The biological activity of this compound encompasses several mechanisms, including its role in apoptosis, autophagy, and interactions with various signaling pathways.

- Apoptosis Induction : This compound has been shown to influence apoptotic pathways, potentially enhancing the efficacy of certain cancer treatments by promoting programmed cell death in malignant cells .

- Autophagy Modulation : Research indicates that this compound can modulate autophagic processes, which are critical for cellular homeostasis and response to stress .

- Cell Cycle Regulation : It may affect the cell cycle by interacting with key regulatory proteins, thus influencing cell proliferation and survival .

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry, particularly for:

- Peptide Synthesis : It acts as a protecting group during peptide synthesis, allowing for selective modifications without interference .

- Neurological Disorders : Its structural properties make it valuable in designing drugs targeting neurological conditions, potentially improving therapeutic outcomes .

Case Studies and Research Findings

Several studies have explored the effects of this compound on biological systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.